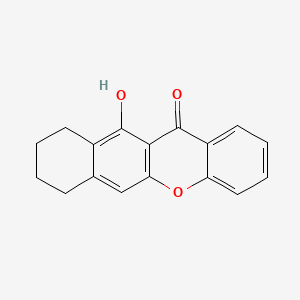
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- typically involves a multifaceted gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy. This method utilizes 1,3-diphenylprop-2-yn-1-one substrates and involves a series of reactions including Michael addition, cyclization, and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include gold (I) catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn can result in various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
12H-Benzo[a]xanthen-12-one: Another member of the xanthene family with similar structural features.
Benzo[a]acridin-12(7H)-one: A compound with a similar core structure but different functional groups.
Uniqueness
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
83344-78-9 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
11-hydroxy-7,8,9,10-tetrahydrobenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H14O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h3-4,7-9,18H,1-2,5-6H2 |
InChI Key |
KOPHPPXQHXENLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(C=C2C1)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















